Taxoquinone

Descripción general

Descripción

Taxoquinone is a diterpenoid compound isolated from the plant Metasequoia glyptostroboides. It has garnered significant attention due to its diverse pharmacological properties, including anticancer, antiviral, and antifungal activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Taxoquinone can be synthesized through the oxidation of ferruginol with benzoyl peroxide. This reaction yields 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene, which is subsequently converted into this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of plant-derived precursors and standard organic synthesis techniques .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, which are crucial for its synthesis.

Reduction: It can be reduced under specific conditions to yield various derivatives.

Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Benzoyl peroxide is commonly used in the oxidation of ferruginol to produce this compound.

Reducing Agents: Various reducing agents can be employed to modify this compound’s structure.

Solvents: Organic solvents like dichloromethane and ethanol are often used in these reactions.

Major Products Formed:

Oxidation Products: 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene.

Reduction Products: Various reduced derivatives of this compound.

Aplicaciones Científicas De Investigación

Anti-Diabetic Properties

Taxoquinone has demonstrated potent inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. In vitro studies reveal that this compound inhibits α-glucosidase activity by 9.24% to 51.32% at concentrations ranging from 100 to 3,000 μg/mL. This inhibition suggests a potential role for this compound in managing postprandial blood glucose levels, making it a candidate for developing anti-diabetic therapies .

Skin Depigmentation

In addition to its anti-diabetic effects, this compound also inhibits tyrosinase, an enzyme critical in melanin production. The compound showed an inhibition rate of 11.14% to 52.32% at concentrations between 200 and 1,000 μg/mL. These findings indicate that this compound could be utilized as a natural depigmentation agent in cosmetic formulations aimed at treating hyperpigmentation disorders .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound against Alzheimer's disease-related amyloid-beta aggregation. The ethanol extract of M. glyptostroboides fruits significantly reduced the aggregation of amyloid-beta into oligomers and fibrils, with this compound being one of the key compounds responsible for this activity. This suggests that this compound may contribute to the development of therapeutic agents for Alzheimer's disease by inhibiting neurotoxic aggregate formation .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage . The compound's ability to neutralize nitric oxide radicals further emphasizes its potential as an antioxidant agent in health supplements and pharmaceuticals.

Antibacterial Properties

The antibacterial efficacy of this compound has been investigated, revealing its potential use as a natural preservative in the food industry. Studies show that this compound possesses antimicrobial activity against various pathogens, which could be beneficial in developing food safety applications . Its low toxicity profile enhances its appeal as a safe alternative to synthetic preservatives.

Summary Table of Applications

Case Studies

Case Study 1: Anti-Diabetic Efficacy

A study evaluated the effect of this compound on α-glucosidase inhibition using various concentrations (100-3,000 μg/mL). Results indicated a dose-dependent inhibition pattern, suggesting its potential as a natural remedy for managing diabetes mellitus type-2 related disorders.

Case Study 2: Neuroprotective Potential

In another experimental setup, the effects of M. glyptostroboides fruit extracts containing this compound were assessed on PC12 neuronal cells exposed to amyloid-beta aggregates. The results demonstrated that treatment with these extracts significantly protected neuronal cells from toxicity induced by amyloid aggregates.

Mecanismo De Acción

Taxoquinone exerts its effects through various molecular mechanisms:

Anticancer Activity: It inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells.

Antiviral Activity: this compound inhibits the replication of the influenza A (H1N1) virus by interfering with viral protein synthesis.

Antifungal Activity: It disrupts the cell membrane integrity of Candida species, leading to cell death.

Comparación Con Compuestos Similares

Taxoquinone is structurally related to other diterpenoids, such as:

- Neocryptotanshinone II

- Neocryptotanshinone

- Royleanone

- Horminone

- 16-Acetoxy-7-O-acetylhorminone

- Lophanthoidin E

- Lophanthoidin F

- Lophanthoidin B

Uniqueness: this compound stands out due to its broad spectrum of biological activities, including its potent anticancer, antiviral, and antifungal properties. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound in scientific research and industrial applications .

Actividad Biológica

Taxoquinone, a diterpenoid compound isolated from Metasequoia glyptostroboides, has garnered attention for its diverse biological activities. This article synthesizes the findings from various studies to elucidate the compound's pharmacological potential, including its effects on enzyme inhibition, antioxidant properties, and antiviral and anticancer activities.

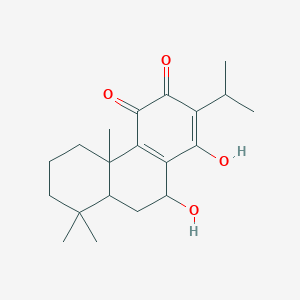

Chemical Structure

This compound is characterized by its abietane-type diterpenoid structure, which contributes to its biological activity. The chemical structure is essential for understanding how it interacts with biological systems and mediates its effects.

Enzyme Inhibition

α-Glucosidase and Tyrosinase Inhibition

This compound has been studied for its inhibitory effects on α-glucosidase and tyrosinase, two enzymes implicated in diabetes management and skin pigmentation disorders, respectively.

- α-Glucosidase Inhibition : In vitro studies demonstrated that this compound exhibits a dose-dependent inhibition of α-glucosidase. The inhibitory percentages at various concentrations (100 to 3,000 μg/mL) were as follows:

| Concentration (μg/mL) | Inhibition (%) |

|---|---|

| 100 | 9.24 |

| 500 | 14.43 |

| 1,000 | 23.54 |

| 2,000 | 37.43 |

| 3,000 | 51.32 |

- Tyrosinase Inhibition : Similarly, this compound showed significant inhibitory effects on tyrosinase activity:

| Concentration (μg/mL) | Inhibition (%) |

|---|---|

| 200 | 11.14 |

| 400 | 21.33 |

| 600 | 29.45 |

| 800 | 38.65 |

| 1,000 | 52.32 |

These results suggest that this compound could serve as an effective skin depigmentation agent .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies indicate that it exhibits significant free radical scavenging activities:

- At a concentration of 150 μg/mL, this compound demonstrated an inhibition of DPPH radicals by 81.29% , showcasing its potential as a natural antioxidant .

Antiviral and Anticancer Properties

Antiviral Activity Against H1N1 Influenza Virus

Research has highlighted this compound's efficacy against the H1N1 influenza virus. In cytopathic reduction assays using MDCK cell lines, this compound displayed significant antiviral activity at a concentration of 500 μg/mL , suggesting its potential role in developing antiviral therapies .

Proteasome Inhibition

This compound was also assessed for its ability to inhibit the human 20S proteasome, an important target in cancer therapy:

- The IC50 value for proteasome inhibition was determined to be 8.2 ± 2.4 µg/µL , indicating a strong inhibitory effect that could contribute to its anticancer properties by inducing apoptosis in cancer cells .

Case Studies

Several studies have documented the therapeutic applications of this compound:

- Diabetes Management : A study focused on the α-glucosidase inhibitory effects of this compound suggests its potential use in managing type-2 diabetes through dietary supplementation or as a functional food ingredient .

- Skin Whitening Products : Due to its tyrosinase inhibitory activity, this compound may be incorporated into cosmetic formulations aimed at reducing hyperpigmentation and promoting an even skin tone .

- Cancer Treatment : The proteasome inhibition properties position this compound as a candidate for further exploration in cancer treatment strategies, particularly in combination with existing chemotherapeutics to enhance efficacy and reduce side effects .

Propiedades

IUPAC Name |

1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZYPYJGZYLHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944381 | |

| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21764-41-0, 21887-01-4 | |

| Record name | TAXOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HORMINON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.